molecular formula C9H12N2O2 B12975002 (S)-5-(1-Aminopropyl)picolinic acid

(S)-5-(1-Aminopropyl)picolinic acid

Cat. No.: B12975002
M. Wt: 180.20 g/mol
InChI Key: FTAVPAGPMNVRDF-ZETCQYMHSA-N
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Description

(S)-5-(1-Aminopropyl)picolinic acid is a chiral compound that belongs to the class of picolinic acids It is characterized by the presence of an aminopropyl group attached to the fifth position of the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminopropyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid as the starting material.

    Amination: The picolinic acid undergoes an amination reaction to introduce the aminopropyl group at the fifth position. This can be achieved using reagents such as aminopropyl chloride in the presence of a base like sodium hydroxide.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminopropyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-(1-Aminopropyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand for metal ions, making it useful in studying metal ion interactions in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminopropyl)picolinic acid involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound without the aminopropyl group.

    Nicotinic Acid: Similar structure but with a carboxyl group at the third position.

    Isonicotinic Acid: Similar structure but with a carboxyl group at the fourth position.

Uniqueness

(S)-5-(1-Aminopropyl)picolinic acid is unique due to the presence of the chiral aminopropyl group, which imparts specific stereochemical properties and biological activity

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-[(1S)-1-aminopropyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-7(10)6-3-4-8(9(12)13)11-5-6/h3-5,7H,2,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

FTAVPAGPMNVRDF-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=CN=C(C=C1)C(=O)O)N

Canonical SMILES

CCC(C1=CN=C(C=C1)C(=O)O)N

Origin of Product

United States

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